5-deoxy-L-ribose

Description

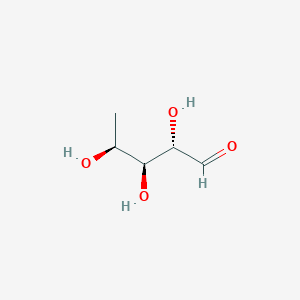

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595358 | |

| Record name | 5-Deoxy-L-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18555-65-2 | |

| Record name | 5-Deoxy-L-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 5 Deoxy L Ribose

Natural Occurrence and Biological Sources of 5-Deoxy-L-Ribose

5-deoxy-D-ribose arises as a metabolic byproduct in nearly all organisms from reactions involving S-adenosyl-l-methionine (SAM). asm.orgasm.orgnih.gov SAM is a universal methyl group donor and a substrate in the synthesis of polyamines and radical SAM reactions. nih.gov These processes yield 5'-deoxy-nucleosides, primarily 5'-deoxyadenosine (B1664650) (5dAdo) and 5'-methylthioadenosine (MTA), as byproducts. asm.orgnih.govnih.gov

In many bacteria, these 5'-deoxy-nucleosides are then cleaved to salvage the adenine (B156593) base, releasing the sugar moiety as 5-deoxy-D-ribose or 5-methylthioribose. biorxiv.org Consequently, 5-deoxy-D-ribose is found where SAM-dependent metabolism occurs. For instance, some strains of Escherichia coli and the insect pathogen Bacillus thuringiensis are known to process these molecules. asm.orgnih.gov The unicellular cyanobacterium Synechococcus elongatus has also been shown to metabolize 5dAdo, leading to the formation of 5-deoxyribose. karger.com While the L-isomer, this compound, is a recognized chemical entity, its natural occurrence and biological sources are not as extensively documented in scientific literature as its D-form counterpart. nih.gov

Enzymatic Pathways for this compound Formation

The formation of 5-deoxypentoses is distinct from the primary pathways of de novo deoxyribonucleotide synthesis. It is a salvage and recycling process for byproducts of SAM metabolism.

Ribonucleotide reductases (RNRs) are crucial enzymes in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. researchgate.netnih.gov These enzymes catalyze the reduction of the 2'-hydroxyl group on the ribose ring of ribonucleoside diphosphates (or triphosphates) to form 2'-deoxyribonucleotides. wikipedia.orgfiveable.me This reaction is fundamental for generating the building blocks of DNA. wikipedia.org

It is critical to distinguish this process from the formation of 5-deoxyribose. RNRs are responsible for deoxygenation at the C2' position of the ribose sugar, not the C5' position. nih.gov The formation of 5-deoxyribose does not involve ribonucleotide reductases; it results from the cleavage of 5'-deoxynucleosides that are byproducts of other metabolic pathways. asm.orgbiorxiv.org

A primary pathway for the metabolism of 5'-deoxy-nucleosides in bacteria is the dihydroxyacetone phosphate (B84403) (DHAP) shunt. asm.orgasm.orgnih.gov This pathway allows bacteria, such as certain extraintestinal pathogenic E. coli (ExPEC) strains, to use 5dAdo and MTA not just for adenine salvage but as a carbon and energy source. nih.govnih.gov The shunt converts these nucleosides into central metabolic intermediates. asm.org

The DHAP shunt consists of a series of enzymatic reactions that process the 5-deoxy-pentose sugar released from nucleoside cleavage. nih.gov In E. coli, this pathway is encoded by a specific gene cluster including mtnK (kinase), mtnA (isomerase), and ald2 (aldolase). nih.gov

The initial step in the DHAP shunt involves the cleavage of 5'-deoxy-nucleosides. In many bacteria, including E. coli, a nucleosidase known as Pfs (or MtnN) cleaves the glycosidic bond in 5dAdo and MTA. biorxiv.orgnih.gov This reaction releases the adenine base, which can be recycled by the cell, and the corresponding 5-deoxy-pentose sugar: 5-deoxy-D-ribose from 5dAdo, and 5-methylthio-D-ribose (MTR) from MTA. biorxiv.org This cleavage prevents the inhibitory buildup of these byproducts from SAM metabolism. nih.gov

Once 5-deoxy-D-ribose is released, it enters the subsequent steps of the DHAP shunt. The key enzymes involved are a kinase and an isomerase. nih.gov

Kinase (MtnK): A specific kinase, MtnK, phosphorylates 5-deoxy-D-ribose at the 5-position, yielding 5-deoxy-D-ribose-1-phosphate. In other organisms, the product can be 5-deoxy-D-ribose-5-phosphate.

Isomerase (MtnA): The phosphorylated sugar is then acted upon by an isomerase, MtnA, which prepares the molecule for the final cleavage step. nih.gov

This sequence ensures the sugar is in the correct chemical form for the aldolase (B8822740) enzyme.

The final step of the DHAP shunt involves the cleavage of the phosphorylated pentose (B10789219) derivative by an aldolase. The enzyme 2-deoxyribose-5-phosphate aldolase (DERA), also referred to as Ald2 in some contexts, is a Class I aldolase that catalyzes a reversible aldol (B89426) reaction. nih.govwikipedia.orgnih.gov

This enzyme cleaves its substrate into two smaller, metabolically useful molecules:

Acetaldehyde: A two-carbon compound. wikipedia.org

Dihydroxyacetone Phosphate (DHAP): A three-carbon compound that can directly enter glycolysis. asm.orgnih.gov

When the initial substrate is 5dAdo, the final products of the shunt are adenine, acetaldehyde, and DHAP. nih.govnih.gov If the starting material is MTA, the products are adenine, 2-methylthioacetaldehyde, and DHAP. asm.org The existing literature primarily details this pathway for 5-deoxy-D-ribose, and the specificity of the DHAP shunt enzymes for the L-isomer is not well-established.

Pathways from Pyruvate (B1213749) to 5-Deoxy-Ribose

A direct, experimentally verified metabolic pathway for the synthesis of this compound from pyruvate has not been extensively documented in scientific literature. However, computational metabolic network analysis has proposed a theoretical pathway. This calculated route suggests a complex series of reactions with a relatively low carbon yield of 30%, indicating it may not be a primary or efficient pathway in organisms. The proposed pathway involves numerous intermediates, many of which are central metabolites involved in other well-known biosynthetic routes.

The calculated pathway from pyruvate to 5-deoxy-ribose involves the following key intermediates:

Oxaloacetate: A four-carbon dicarboxylic acid that is a key intermediate in the citric acid cycle. It can be formed from pyruvate through carboxylation. nih.gov

D-Erythrose 4-phosphate: A four-carbon sugar phosphate that is an intermediate in the pentose phosphate pathway and a precursor for the biosynthesis of aromatic amino acids. wikipedia.org

Acetyl-CoA: A central metabolite in many metabolic pathways, including the citric acid cycle and fatty acid biosynthesis. It can be formed from pyruvate via pyruvate dehydrogenase.

L-Malate: A dicarboxylic acid that is an intermediate in the citric acid cycle. It can be formed from the reduction of oxaloacetate. nih.govresearchgate.netwikipedia.org

L-Tyrosine: An aromatic amino acid synthesized from chorismate, which in turn is derived from phosphoenolpyruvate (B93156) (a product of glycolysis from pyruvate) and erythrose 4-phosphate. nih.govyoutube.comnih.gov

S-Adenosyl-L-methionine (SAM): A common cosubstrate involved in methyl group transfers. It is synthesized from L-methionine and ATP. researchgate.netnih.govyoutube.com

L-Methionine: An essential amino acid.

Glyoxylate (B1226380): A two-carbon carboxylic acid that is an intermediate in the glyoxylate cycle.

Dehydroglycine: An unstable amino acid derivative.

5'-Deoxyadenosine: A derivative of adenosine (B11128).

The following table outlines these theoretical intermediates and their general roles in metabolism.

| Intermediate | Chemical Formula | General Metabolic Role |

| Pyruvate | C₃H₄O₃ | Central hub in carbohydrate metabolism |

| Oxaloacetate | C₄H₄O₅ | Intermediate in the citric acid cycle and gluconeogenesis |

| D-Erythrose 4-phosphate | C₄H₉O₇P | Intermediate in the pentose phosphate pathway; precursor for aromatic amino acid synthesis wikipedia.org |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Central metabolite in energy production and biosynthesis |

| L-Malate | C₄H₆O₅ | Intermediate in the citric acid cycle researchgate.netwikipedia.org |

| L-Tyrosine | C₉H₁₁NO₃ | Aromatic amino acid; precursor for hormones and neurotransmitters nih.govnih.govyoutube.com |

| S-Adenosyl-L-methionine | C₁₅H₂₂N₆O₅S | Primary methyl group donor in most biological methylation reactions researchgate.netnih.govyoutube.comnih.gov |

| L-Methionine | C₅H₁₁NO₂S | Essential amino acid |

| Glyoxylate | C₂H₂O₃ | Intermediate in the glyoxylate cycle |

| Dehydroglycine | C₂H₃NO₂ | Amino acid derivative |

| 5'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | Nucleoside derivative |

| This compound | C₅H₁₀O₄ | Final Product |

This table is based on a theoretically calculated pathway and does not represent a confirmed, experimentally validated biosynthetic route.

The complexity and low theoretical yield of this pathway suggest that this compound may be synthesized under specific metabolic conditions or for specialized biological purposes that are not yet understood. The lack of detailed enzymatic characterization for each proposed step further highlights the speculative nature of this route.

Regulation and Control of this compound Biosynthesis

Given the absence of a well-defined biosynthetic pathway for this compound, specific regulatory mechanisms that control its production are unknown. However, insights can be drawn from the general principles of metabolic regulation that govern other biosynthetic pathways, particularly those for other sugars and their derivatives.

Metabolic pathways are typically regulated at multiple levels to ensure the efficient use of resources and to maintain cellular homeostasis. These regulatory mechanisms often include:

Transcriptional Control: The expression of genes encoding the enzymes of a biosynthetic pathway can be controlled by regulatory proteins, such as repressors and activators. nih.govyoutube.comfrontiersin.org These proteins can bind to DNA and modulate the rate of transcription in response to the presence or absence of specific metabolites. For instance, in many bacterial sugar metabolism pathways, the presence of the sugar itself can induce the expression of the genes required for its utilization. nih.gov

Feedback Inhibition: The final product of a biosynthetic pathway often inhibits the activity of one of the early enzymes in that pathway. This allosteric regulation provides a rapid and sensitive way to adjust the metabolic flux in response to the cell's needs. This is a common mechanism in amino acid and nucleotide biosynthesis. youtube.com

Substrate Availability: The rate of a biosynthetic pathway is also dependent on the availability of its starting materials and any necessary cofactors. The theoretical pathway from pyruvate to this compound involves numerous intermediates that are part of central metabolism; therefore, the flux through these interconnected pathways would inherently influence the potential for this compound synthesis.

The following table summarizes these general regulatory mechanisms that could potentially be involved in the control of this compound biosynthesis, should a dedicated pathway exist.

| Regulatory Mechanism | Description | Potential Implication for this compound Biosynthesis |

| Transcriptional Regulation | Control of the synthesis of pathway enzymes at the genetic level, often involving repressor or activator proteins. nih.govyoutube.comfrontiersin.org | The genes for the enzymes in a this compound pathway would likely be organized in an operon and their expression controlled by a specific regulatory protein that senses the level of an intermediate or the final product. |

| Allosteric Feedback Inhibition | The end product of the pathway binds to an early enzyme in the pathway, inhibiting its catalytic activity. youtube.com | This compound, or a derivative, could bind to and inhibit the first committed enzyme in its biosynthetic pathway, thus preventing its over-accumulation. |

| Precursor Supply | The availability of the initial substrates and cofactors for the pathway. | The synthesis of this compound would be dependent on the cellular pools of pyruvate and other intermediates like erythrose 4-phosphate and S-adenosyl-L-methionine. |

It is important to reiterate that these are general principles of metabolic regulation, and their specific application to this compound biosynthesis remains speculative until the pathway itself is elucidated and experimentally validated. Future research into the metabolism of deoxysugars may uncover the precise enzymatic steps and regulatory networks that govern the formation of this intriguing molecule.

Chemical Synthesis and Derivatization of 5 Deoxy L Ribose

Synthetic Methodologies for 5-Deoxy-L-Ribose

A common and economically viable route to this compound begins with D-ribose. google.comwipo.intgoogle.com One approach involves the protection of the hydroxyl groups at the 2- and 3-positions of D-ribose using an acetal (B89532) group, for instance, by reacting it with cyclohexanone. benchchem.com This is followed by a selective Grignard reaction to yield 6-deoxy-3,4-O-alkylidene allitol (B117809). Subsequent oxidative cleavage of the 1- and 2-positions of this allitol forms 5-deoxy-2,3-O-alkylidene-L-ribose, which is then deacetalized to give this compound. google.com The deacetalization is typically achieved through acidic hydrolysis using reagents like hydrochloric acid or sulfuric acid in a suitable solvent system. google.com

Another strategy starting from D-ribose involves protecting the 5-hydroxyl group, for example, as a trityl ether. google.com The aldehyde group is then reduced, followed by peracetylation of the hydroxyl groups. Hydrolysis of the trityl ether and subsequent oxidation yields a protected form of L-ribose, which can be hydrolyzed to L-ribose itself. google.com This L-ribose can then serve as a precursor for 2-deoxy-L-ribose. google.com

L-arabinose is another carbohydrate that can be converted to 2-deoxy-L-ribose, which is structurally related to this compound. wipo.intgoogle.com Additionally, D-galactose has been utilized as an inexpensive starting material from the chiral pool to synthesize L-deoxyribose. researchgate.netwikipedia.org The synthesis of 2-deoxy-L-ribose has also been achieved starting from L-ascorbic acid. researchgate.net

A practical route for synthesizing 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described, which involves the deoxygenation of a 5-O-sulfonyloxy intermediate using hydride reagents. researchgate.net While this yields the D-enantiomer, the principles of deoxygenation at the C5 position are relevant.

Table 1: Synthesis of this compound and Related Precursors from Carbohydrates

| Starting Material | Key Intermediates | Final Product | Reference |

| D-Ribose | 2,3-O-cyclohexylidene-D-ribose, 6-deoxy-3,4-O-alkylidene allitol, 5-deoxy-2,3-O-alkylidene-L-ribose | This compound | google.combenchchem.com |

| D-Ribose | 5-O-trityl ribose, L-ribose 2,3,4,5,-tetraacetate | L-Ribose (precursor to 2-deoxy-L-ribose) | google.com |

| L-Arabinose | Protected L-arabinose derivatives | L-Ribose and L-deoxyribose | nih.govresearchgate.netscispace.com |

| D-Galactose | 3,5-O-dibenzyl-methyl-l-arabinofuranoside | L-Deoxyribose and L-ribose | researchgate.netwikipedia.org |

| L-Ascorbic Acid | (2S,3R)-3,4-epoxy-1,2-O-isopropylidenebutane-1,2-diol | 2-deoxy-L-ribose | researchgate.net |

The synthesis of L-deoxyribose and L-ribose often necessitates precise control over stereochemistry, involving key steps like deoxygenation and inversion of configuration at specific chiral centers.

Deoxygenation at the C2 position is a critical step in converting a ribose derivative into a 2-deoxyribose derivative. A key strategy involves the reduction of a triflate ester. For instance, in the synthesis of L-deoxyribose from D-galactose, the deoxygenation of the 2-hydroxy group of 3,5-O-dibenzyl-methyl-l-arabinofuranoside is achieved by reducing the corresponding triflate with tetrabutylammonium (B224687) borohydride, resulting in a high yield. researchgate.netresearchgate.net Other deoxygenation methods described in the literature for sugars, which could be conceptually applied, involve the nucleophilic displacement of an activated hydroxyl group by a halide followed by reduction, or radical deoxygenation. researchgate.net

Achieving the L-configuration from a D-precursor often requires the inversion of stereochemistry at one or more chiral centers. In the synthesis of L-ribose from D-galactose, a key step is the inversion of the 2-hydroxy group in 3,5-O-dibenzyl-methyl-l-arabinofuranoside via an intramolecular SN2 tandem reaction. researchgate.netresearchgate.net Another method for synthesizing L-ribose from a protected L-arabinose derivative involves Swern oxidation followed by a stereoselective reduction, which results in the inversion of the 2-hydroxy group. nih.govresearchgate.netscispace.com A synthetic method for 2-deoxy-L-ribose from 2-deoxy-D-ribose (B167953) also involves a crucial inversion step to change the stereochemistry at the 3- and 4-OH groups. google.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. In the context of this compound derivatives, a microwave-assisted method has been successfully employed for the synthesis of this compound phenylhydrazone. This reaction involves reacting this compound derivatives with phenylhydrazine (B124118) in the presence of acetic acid as a catalyst. The use of microwave irradiation significantly reduces the reaction time to 1-2 minutes and provides high yields of 80-95%. benchchem.com This demonstrates the potential of microwave technology to improve the efficiency of synthesizing derivatives of this compound.

Stereoselective Synthesis of L-Deoxyribose and L-Ribose

Synthesis of this compound Derivatives

A notable derivative of this compound is its phenylhydrazone. This compound is synthesized by the condensation of this compound with phenylhydrazine in methanol (B129727) under mild acidic conditions, using acetic acid as a catalyst. google.com The reaction proceeds at room temperature, and the resulting this compound phenylhydrazone can be isolated and purified. google.com This derivative serves as a critical intermediate in the synthesis of other biologically important molecules, such as L-Primapterin. benchchem.com The synthesis of 2-(5-azido-5-deoxy-β-D-ribofuranosyl)-4-methyl-5-nitro-1,2,3-triazole from D-ribose highlights the modification at the 5-position to introduce an azide (B81097) group, demonstrating another class of derivatives. niscpr.res.in

This compound Phenylhydrazone Synthesis and Applications as Synthetic Intermediate

This compound phenylhydrazone is a key derivative that serves as a stable, crystalline intermediate in various synthetic pathways. benchchem.com Its formation is a critical step that facilitates subsequent reactions, particularly in the construction of heterocyclic systems.

The synthesis of this compound phenylhydrazone is achieved through a direct condensation reaction between this compound and a hydrazine (B178648) compound, most commonly phenylhydrazine. google.comgoogle.com The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the open-chain form of the sugar, followed by dehydration to form the hydrazone.

The reaction is typically carried out in an alcohol solvent, such as methanol, at room temperature. google.com A small amount of acid, like acetic acid, is often used as a catalyst. benchchem.com The product, this compound phenylhydrazone, can be isolated after a few hours by concentrating the reaction mixture and washing the resulting solid with non-polar solvents like isopropyl ether and hexane (B92381). benchchem.comgoogle.com This derivative has a reported melting point of 115-117°C. google.com While phenylhydrazine is preferred, other substituted phenylhydrazines can also be used. google.com

| Parameter | Condition | Source(s) |

| Reactants | This compound, Phenylhydrazine | google.com |

| Solvent | Methanol or Ethanol | benchchem.comgoogle.com |

| Catalyst | Acetic Acid (catalytic amount) | benchchem.com |

| Temperature | Room Temperature | google.com |

| Reaction Time | ~2 hours | benchchem.comgoogle.com |

| Isolation | Vacuum concentration, washing with isopropyl ether and hexane | benchchem.comgoogle.com |

This compound phenylhydrazone is a pivotal intermediate in the synthesis of pterins, a class of heterocyclic compounds with significant biological roles. benchchem.comnih.gov Specifically, it is used in the production of L-primapterin and its precursor, L-biopterin. google.comlookchem.comchemicalbook.com

The synthesis involves the condensation of this compound phenylhydrazone with a pyrimidine (B1678525) derivative, such as 4-hydroxy-2,5,6-triaminopyrimidine. google.comnih.gov This reaction, a variation of the Viscontini reaction, forms the pterin (B48896) ring system by creating a new pyrazine (B50134) ring fused to the pyrimidine ring. nih.gov The reaction is typically conducted in a mixed solvent system like water and methanol, at temperatures ranging from room temperature to 70°C. google.com The process is followed by an oxidation step to yield the final pterin derivative. google.com This pathway is significant as L-biopterin is a precursor to tetrahydrobiopterin, a vital cofactor in neurotransmitter synthesis. google.com

Acetylated and Alkylidene Derivatives for Enhanced Stability and Reactivity Control

To manage the reactivity of the multiple hydroxyl groups on this compound and enhance its stability, acetylated and alkylidene derivatives are synthesized. These protecting groups are crucial in multi-step syntheses.

Acetylated Derivatives: Acetylation of the hydroxyl groups, for instance using acetic anhydride, produces acetylated derivatives. benchchem.com These derivatives, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, are often more stable and can be stored for longer periods. benchchem.combenchchem.com Acetyl groups protect the hydroxyls from unwanted reactions, allowing for selective chemical transformations at other parts of the molecule. benchchem.combenchchem.com They can be removed later in the synthetic sequence under basic hydrolysis conditions. google.com Acylating the this compound hydrazone intermediate can also be performed prior to its condensation with the pyrimidine derivative in pterin synthesis. google.comgoogle.com

Alkylidene Derivatives: Alkylidene groups, such as isopropylidene or cyclohexylidene, are used to protect vicinal diols (hydroxyl groups on adjacent carbons). google.comgoogle.com For example, 5-deoxy-2,3-O-cyclohexylidene-L-ribose is an intermediate formed during the synthesis of this compound from D-ribose. google.com The cyclohexylidene group protects the hydroxyls at the C2 and C3 positions. google.com This protection allows for selective reactions at the C1 and C4 positions. The alkylidene protecting group is typically installed under acidic conditions using a ketone or its acetal form and can be removed by acid hydrolysis. google.comgoogle.com

| Derivative Type | Purpose | Reagents | Key Features | Source(s) |

| Acetylated | Enhanced stability, protection of hydroxyl groups | Acetic anhydride, pyridine | Increases lipophilicity; removable under basic conditions | benchchem.combenchchem.com |

| Alkylidene | Protection of vicinal diols (C2, C3) | Cyclohexanone, acetone, acid catalyst | Controls stereochemistry and reactivity; removable by acid hydrolysis | google.comgoogle.com |

Synthesis of Fluorinated 5-Deoxy-D-Ribose Derivatives (e.g., 5-deoxy-5-[18F]fluoro-D-ribose)

Fluorinated sugars are of great interest, particularly in medical imaging. The synthesis of 5-deoxy-5-[¹⁸F]fluoro-D-ribose ([¹⁸F]FDR) is a notable example, providing a radiotracer for Positron Emission Tomography (PET). rsc.orgrsc.orgnih.gov It is important to note that this specific synthesis focuses on the D-enantiomer of 5-deoxy-ribose.

An efficient method for synthesizing 5-deoxy-5-[¹⁸F]fluoro-D-ribose involves a two-step, one-pot enzymatic biotransformation. rsc.orgnih.gov This green chemistry approach offers high selectivity and efficiency.

The process utilizes two key enzymes:

Fluorinase: An enzyme isolated from Streptomyces cattleya that catalyzes the formation of a carbon-fluorine bond. rsc.orgresearchgate.net

Nucleoside Hydrolase (NH): An enzyme that cleaves the N-glycosidic bond of a nucleoside. rsc.org

The synthesis begins with the fluorinase-catalyzed reaction between S-adenosyl-L-methionine (SAM) and the [¹⁸F]fluoride ion to produce 5'-deoxy-5'-[¹⁸F]fluoroadenosine ([¹⁸F]FDA). rsc.org In the same pot, a nucleoside hydrolase, such as one from Trypanosoma vivax (TvNH), is then used to catalyze the hydrolysis of [¹⁸F]FDA. rsc.orgresearchgate.net This second step cleaves the bond between the adenine (B156593) base and the ribose sugar, releasing 5-deoxy-5-[¹⁸F]fluoro-D-ribose. rsc.org This enzymatic cascade has been shown to achieve good radiochemical incorporation in approximately 2-3 hours. rsc.org

Synthesis of Other Biologically Active Derivatives

Beyond pterins, this compound serves as a starting material or intermediate for other derivatives with potential biological activity. The strategic removal of the C5 hydroxyl group and further modifications can lead to nucleoside analogues and other complex molecules.

For instance, the general synthetic routes starting from ribose derivatives have been used to create a wide array of molecules. These include 4-amino-4-deoxy-D,L-ribose derivatives and various C-nucleosides. madridge.orgmadridge.org While many examples in the literature start from the more common D-ribose, the principles are applicable to L-ribose for creating enantiomeric forms of biologically active compounds. The synthesis of L-biopterin from this compound is a prime example of creating a biologically crucial molecule. google.comnewdrugapprovals.org This process highlights the importance of this compound as a chiral building block for complex, stereospecific targets.

Purification and Isolation Techniques in this compound Synthesis

The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the removal of reactants, catalysts, and byproducts, yielding a compound of high purity for subsequent reactions or final use. Research findings indicate that a combination of chromatographic methods, extraction, and crystallization are typically employed. The choice of technique is highly dependent on the specific form of the sugar, such as whether it is in its free form, a protected intermediate, or a derivatized state.

A common strategy in the synthesis of this compound involves the purification of protected intermediates. For instance, after the oxidative cleavage of 6-deoxy-3,4-O-cyclohexylidene-allitol to form 5-deoxy-2,3-O-cyclohexylidene-L-ribose, the resulting oily product can be purified using silica (B1680970) gel column chromatography. google.com In one documented procedure, using chloroform (B151607) as the eluent for the silica gel column afforded the protected L-ribose derivative as a light yellow oil with a 76% yield. google.com Similarly, flash column chromatography is another effective method used for purifying protected aldehyde intermediates, such as L-ribose 2,3,4,5-tetraacetate, with solvent systems like ethyl acetate/hexanes. google.com

Following the deprotection step to yield free this compound, different purification strategies are required. The reaction mixture containing the free sugar is often concentrated in vacuo. google.com To remove unreacted starting materials, a liquid-liquid extraction can be performed. For example, after deacetalization, the aqueous solution containing crude this compound was washed with chloroform to recover unreacted protected starting material. google.com

Ion-exchange chromatography has proven to be a highly efficient method for purifying the final L-ribose product after deprotection, often eliminating the need for more laborious techniques. researchgate.net The use of a strong acid cation-exchange resin, such as Dowex 50W (H+ form), can serve as both the acid catalyst for hydrolysis and the medium for purification. google.comresearchgate.net After the reaction, the resin is simply filtered off, and the resulting solution can be concentrated to yield the final product quantitatively without extensive purification. researchgate.net

For derivatized forms of the sugar, such as its phenylhydrazone, purification often involves washing or trituration. After formation, the crude this compound phenylhydrazone can be washed with non-polar solvents like isopropyl ether and hexane to remove residual reactants. google.com Recrystallization is also a viable technique for purifying solid derivatives; for example, β-L-ribopyranose tetraacetate can be recrystallized from methanol. google.com

The table below summarizes various purification techniques documented in the synthesis of this compound and its precursors.

Table 1: Summary of Purification and Isolation Techniques

| Compound Purified | Purification Method | Details | Yield/Outcome |

|---|---|---|---|

| 5-deoxy-2,3-O-cyclohexylidene-L-ribose | Silica Gel Column Chromatography | Stationary Phase: Silica gel (300 g)Mobile Phase: Chloroform | 76% yield |

| L-ribose 2,3,4,5-tetraacetate (Aldehyde) | Flash Column Chromatography | Mobile Phase: Ethyl acetate/Hexanes | 88% yield |

| Crude this compound | Liquid-Liquid Extraction | Solvent: Chloroform was used to wash the aqueous product solution. | Recovery of unreacted starting material. |

| L-ribose (from protected intermediate) | Cation-Exchange Resin | Resin: Dowex 50W (H+ form) used as an acid catalyst and for purification. | Quantitative yield obtained after filtration of the resin without further laborious purification. researchgate.net |

| This compound phenylhydrazone | Washing/Trituration | Solvents: Isopropyl ether and Hexane | Removal of unreacted phenylhydrazine and other impurities. google.com |

| β-L-ribopyranose tetraacetate | Recrystallization | Solvent: Methanol | Yielded pure crystals of the tetraacetate. google.com |

Analytical Methodologies for 5 Deoxy L Ribose Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, and its various forms are indispensable for the study of carbohydrates like 5-deoxy-L-ribose. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds. When coupled with an Evaporative Light-Scattering Detector (ELSD), it becomes particularly suitable for analyzing compounds like sugars that lack a strong UV chromophore. waters.com The ELSD offers universal detection for non-volatile analytes, making it a robust choice for carbohydrate analysis. jascoinc.com

The principle of HPLC-ELSD involves three main steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. jascoinc.com This method provides a stable baseline and can offer higher sensitivity compared to refractive index detection. waters.comjascoinc.com

In the context of this compound research, HPLC-ELSD can be used to separate and quantify the compound in various samples. For instance, a method developed for the analysis of ribose and ribitol (B610474) in enzymatic reactions utilized a β-cyclobond 2000 analytical column to achieve separation in under 2.5 minutes. researchgate.net Such high-throughput methods are essential for screening large numbers of samples, for example, in directed enzyme evolution research. researchgate.net The use of a guard column can further enhance the method's robustness by filtering out matrix components from complex samples like enzymatic reaction solutions. researchgate.net

The mobile phase composition is a critical parameter in HPLC separations. For sugar analysis, a common mobile phase is a mixture of acetonitrile (B52724) and water, often used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode. waters.comjascoinc.com The column temperature also plays a significant role in the chromatographic performance and detection limits. researchgate.net

Below is an interactive data table summarizing typical HPLC-ELSD parameters for sugar analysis, which can be adapted for this compound studies.

Table 1: Representative HPLC-ELSD Parameters for Sugar Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | AsahiPak NH2P-50 4E (4.6 ID x 250 L mm) | jascoinc.com |

| Mobile Phase | Acetonitrile/Water (75:25, v/v) | waters.comjascoinc.com |

| Flow Rate | 1.0 mL/min | jascoinc.com |

| Column Temperature | 30 °C | jascoinc.com |

| ELSD Nebulizer Temp. | 30 °C | jascoinc.com |

| ELSD Evaporator Temp. | 30 °C | jascoinc.com |

| ELSD Gas Flow Rate | 1.4 SLM | jascoinc.com |

| Injection Volume | 10 µL | jascoinc.com |

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. chromatographytoday.com It is particularly well-suited for the chiral separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. chromatographytoday.comnih.gov The separation is achieved by adding a chiral selector to the background electrolyte. chromatographytoday.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differences in their migration times. nih.govspringernature.comopenaccessjournals.com

The enantiomeric separation of ribose has been demonstrated using CE. In one method, 7-aminonaphthalene-1,3-disulfonic acid was used as a derivatization reagent to label the ribose enantiomers, and β-cyclodextrin was used as the chiral selector in a tetraborate (B1243019) buffer. researchgate.net This method was sensitive enough to detect 0.35% of D-ribose in an L-ribose sample, corresponding to an enantiomeric excess of 99.3%. researchgate.net

The choice of chiral selector and its concentration, the composition and pH of the background electrolyte, and the applied voltage are all critical parameters that need to be optimized for a successful chiral separation by CE. acs.org The high efficiency of CE allows for the resolution of enantiomers even with small differences in their interaction with the chiral selector. chromatographytoday.com

Table 2: Example of Capillary Electrophoresis Parameters for Ribose Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | 7-aminonaphthalene-1,3-disulfonic acid | researchgate.net |

| Background Electrolyte | 25 mM Tetraborate | researchgate.net |

| Chiral Selector | 5 mM β-cyclodextrin | researchgate.net |

| Detection Limit | 0.35% D-ribose in L-ribose | researchgate.net |

Mass Spectrometry (MS/MS) for Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly sensitive and specific tool for identifying and quantifying metabolites in complex biological samples. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by subjecting selected precursor ions to fragmentation, generating a characteristic fragmentation pattern that can be used for structural elucidation.

In the context of this compound research, LC-MS/MS is invaluable for metabolite profiling. For example, in studies of bacterial metabolism, LC-MS/MS was used to analyze freeze-dried media and extracted metabolites, including 5-deoxy-D-ribose. bocsci.com The metabolites were separated on a C18 reverse-phase column using a water/acetonitrile gradient containing formic acid, and the mass data was acquired in negative mode using electrospray ionization (ESI). bocsci.com This approach allows for the tracking of metabolic pathways and the identification of metabolic intermediates. bocsci.com

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for metabolite profiling, particularly for volatile or semi-volatile compounds. mdpi.comillinois.edu For the analysis of sugars by GC-MS, a derivatization step, such as oximation followed by silylation, is typically required to make them volatile. mdpi.com

Table 3: LC-MS/MS Parameters for 5-Deoxy-D-Ribose Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | bocsci.com |

| Column | C18 reverse phase (3.0 × 150 mm, 3.5 μm resin) | bocsci.com |

| Mobile Phase | Linear gradient of 5% to 20% acetonitrile in water with 0.1% formic acid | bocsci.com |

| Ionization Mode | Electrospray Ionization (ESI), negative mode | bocsci.com |

| Analysis | Full mass and MS/MS data acquisition | bocsci.com |

Radiometric and Tracer Studies Using Radiolabeled 5-Deoxy-D-Ribose

Radiometric and tracer studies involve the use of isotopically labeled compounds to trace the metabolic fate of molecules in biological systems. bocsci.com By replacing one or more atoms of a molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F), researchers can follow the path of the molecule through various metabolic pathways. bocsci.comnih.gov

Radiolabeled 5-deoxy-D-ribose can be a valuable tool for such studies. bocsci.com For instance, [³H-methyl]-5'-deoxyadenosine has been used to study the generation of labeled metabolites in E. coli under anaerobic conditions, with the products quantified by ion exclusion HPLC. biorxiv.org The use of radiolabeled sugars is essential for medical imaging techniques like Positron Emission Tomography (PET), which can track metabolic pathways, diagnose diseases, and evaluate treatment efficacy in vivo. bocsci.com The relatively simple structure of 5-deoxy-D-ribose facilitates the incorporation of radiolabels. bocsci.com

While direct studies using radiolabeled this compound are less common in the searched literature, the principles from studies with its D-enantiomer and other radiolabeled sugars are directly applicable. These studies provide a powerful means to investigate the uptake, distribution, and metabolism of this compound in living organisms.

Biological Roles and Functional Studies of 5 Deoxy L Ribose

Involvement in Cellular Metabolism and Energy Production

5-Deoxy-L-ribose, a derivative of the pentose (B10789219) sugar L-ribose, is implicated in various biochemical pathways, including cellular metabolism. cymitquimica.com Its structural similarity to naturally occurring sugars allows it to interact with metabolic processes, although it is considered a rare sugar. benchchem.com

Research has shown that derivatives of this compound can influence glucose transport mechanisms. benchchem.com For instance, this compound phenylhydrazone has been observed to affect glucose transport, which can, in turn, impact cellular energy production. benchchem.com The metabolism of 5-deoxy-D-ribose, a related compound, has been studied in extraintestinal pathogenic E. coli (ExPEC). In these bacteria, 5-deoxy-D-ribose can be metabolized through the dihydroxyacetone phosphate (B84403) (DHAP) shunt, converting it into DHAP, a central carbon metabolite, and acetaldehyde. biorxiv.org This pathway allows the bacteria to use 5-deoxy-pentoses as a secondary sugar source when preferred sugars like glucose are not available. biorxiv.org

The role of ribose and its derivatives in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is well-established. chemimpex.comhealthline.com D-ribose, the naturally occurring enantiomer, is a crucial component of ATP. healthline.comwikipedia.org Supplementation with D-ribose has been shown to enhance the recovery of ATP levels, particularly in tissues that have experienced ischemia. wikipedia.org While direct studies on this compound and ATP production are limited, its structural relationship to D-ribose suggests a potential, though likely different, interaction with the cellular machinery responsible for energy production. cymitquimica.comchemimpex.com The metabolism of the related 2-deoxy-L-ribose is noted for its role in ATP synthesis. chemimpex.com

Role in Nucleotide and Nucleic Acid Synthesis

This compound is a significant molecule in the context of synthetic biology and pharmacology due to its role as a precursor in the synthesis of modified nucleotides and nucleic acids. cymitquimica.comresearchgate.net

L-ribose and its derivatives, including this compound, are valuable starting materials for the synthesis of L-nucleoside analogues. researchgate.netmadridge.org These unnatural nucleosides are components of L-DNA and L-RNA, which are mirror-image versions of the naturally occurring D-nucleic acids. nih.govrsc.org L-nucleic acids are of great interest in therapeutics because they are resistant to degradation by the body's natural enzymes (nucleases), giving them enhanced stability. nih.govrsc.org this compound can be chemically converted into L-deoxyribose, a key component for synthesizing L-deoxynucleosides. researchgate.net These L-nucleoside analogues are investigated for their potential as antiviral and anticancer agents. cymitquimica.comnih.gov

| Precursor Molecule | Synthesized Product(s) | Significance |

| L-Ribose | L-Nucleoside derivatives | Precursor for antiviral drugs. researchgate.net |

| This compound | L-Deoxyribose, L-Nucleoside analogues | Building blocks for L-DNA and L-RNA with therapeutic potential. cymitquimica.comresearchgate.net |

| L-Arabinose | L-Ribose, L-Deoxyribose | Alternative starting material for L-nucleoside synthesis. researchgate.netresearchgate.net |

The ability of DNA and RNA polymerases to utilize modified sugars like this compound is a critical area of research. While natural polymerases are highly specific for D-sugars, some engineered or mutant polymerases have shown the ability to incorporate nucleotides containing unnatural sugars. uni-konstanz.de For instance, research on various DNA polymerases has shown that they can incorporate arabino and cyclohexenyl nucleotides, which are structurally different from the natural deoxyribose. uni-konstanz.de Studies have also explored the use of ribonucleoside-5'-diphosphates (NDPs) as substrates for RNA polymerase, suggesting that the polymerase can be flexible in its substrate recognition. nih.gov Although direct evidence for this compound as a substrate for natural polymerases is scarce, its derivative, 5-deoxy-L-arabinose, has been noted as a potential substrate for these enzymes. biosynth.comcymitquimica.com The incorporation of such modified sugars is often less efficient than with natural substrates. For example, DNA polymerase β discriminates significantly against ribonucleotides, inserting them much less efficiently than deoxynucleotides. nih.gov

Interactions with Enzymes and Receptors

The stereochemistry of this compound, being the L-enantiomer, dictates its interactions with enzymes and receptors, which are typically specific for D-sugars. benchchem.com This stereochemical difference can lead to altered binding and reactivity compared to its D-counterpart. benchchem.com For instance, a study on 5-chloro-5-deoxy-d-ribose 1-dehydrogenase showed that the enzyme had a high specificity for its substrate, with related sugars like 2-deoxy-d-ribose (B167953) and l-arabinose showing minimal to no activity. nih.gov This highlights the precise structural requirements for enzyme-substrate interactions. While specific receptor binding studies for this compound are not widely documented, the principle of stereoselectivity suggests that its interactions would be distinct from D-ribose and could be a basis for developing targeted therapeutic agents. benchchem.combiosynth.com

Substrate Specificity of Dehydrogenases (e.g., 5-Chloro-5-Deoxy-D-Ribose 1-Dehydrogenase)

Dehydrogenases are enzymes that catalyze the oxidation of a substrate. The substrate specificity of these enzymes is crucial for their function. One such enzyme, 5-chloro-5-deoxy-D-ribose 1-dehydrogenase (SalM), isolated from the marine actinomycete Salinispora tropica, has been studied for its role in the biosynthesis of salinosporamide A. nih.govnih.gov

SalM is a short-chain dehydrogenase/reductase that oxidizes 5-chloro-5-deoxy-D-ribose to 5-chloro-5-deoxy-D-ribono-γ-lactone in a reaction dependent on NAD+. nih.govnih.gov This lactone then undergoes spontaneous hydrolysis to form 5-chloro-5-deoxy-D-ribonate. nih.gov While the primary substrate for SalM is 5-chloro-5-deoxy-D-ribose, studies on its substrate specificity revealed that it can also act on other sugars. nih.gov

In vitro characterization of SalM showed that out of ten different sugars tested, only 5-chloro-5-deoxy-D-ribose, D-ribose, and D-erythrose demonstrated activity. nih.gov The enzyme showed the highest affinity for 5-chloro-5-deoxy-D-ribose. nih.gov The binding affinity for 5-chloro-5-deoxy-D-ribose was significantly higher—two orders of magnitude greater than for D-erythrose and three orders of magnitude greater than for D-ribose. nih.gov Sugars that were found to be inactive as substrates (less than 2% activity compared to 5-chloro-5-deoxy-D-ribose) included 2-deoxy-D-ribose, D-ribose 5-phosphate, D-xylose, D-arabinose, L-arabinose, D-allose, and D-glucose. nih.gov This makes SalM the first reported stereospecific non-phosphorylative ribose 1-dehydrogenase. nih.govnih.gov

The kinetic parameters of SalM with its active substrates are summarized in the table below.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| 5-Chloro-5-deoxy-D-ribose | 0.22 ± 0.02 | 14.0 ± 0.4 | 6.4 x 10⁴ |

| D-Erythrose | 26 ± 2 | 11.0 ± 0.4 | 4.2 x 10² |

| D-Ribose | 340 ± 40 | 12.0 ± 0.8 | 3.5 x 10¹ |

| Data from a study on the substrate specificity and kinetics of SalM. nih.gov |

Inhibition of Pyrimidine (B1678525) and Purine (B94841) Nucleoside Phosphorylases

Nucleoside phosphorylases are enzymes that play a key role in the salvage pathways of nucleoside metabolism, catalyzing the reversible phosphorolysis of nucleosides to a base and a pentose-1-phosphate. mdpi.com The inhibition of these enzymes is a target for therapeutic intervention in various diseases, including cancer and parasitic infections. mdpi.com

Research has shown that derivatives of deoxyribose can act as inhibitors of these enzymes. For instance, a 3,5-dichlorobenzoyl-substituted 2-deoxy-D-ribose-1-phosphate derivative, known as Cf2891, has been found to inhibit a range of pyrimidine and purine nucleoside phosphorylases. madridge.orgkuleuven.be This compound demonstrates a preference for enzymes that hydrolyze uridine (B1682114) and inosine. kuleuven.be Kinetic studies have revealed that Cf2891 competes with inorganic phosphate to bind to these enzymes. kuleuven.be

While direct studies on the inhibitory effects of this compound on these specific phosphorylases are not extensively detailed in the provided context, the general principle of deoxy-sugar derivatives acting as inhibitors is well-established. madridge.orgkuleuven.be The structural similarity of this compound to the natural substrates of these enzymes suggests a potential for interaction.

Interaction with SAH/MTA/5dAdo nucleosidase (Pfs/MtnN)

The enzyme 5'-methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase, also known as Pfs or MtnN, is a crucial enzyme in the methionine salvage pathway. researchgate.netuniprot.org This enzyme catalyzes the cleavage of the glycosidic bond in MTA and SAH, as well as in 5'-deoxyadenosine (B1664650) (5'dAdo), a toxic byproduct of radical S-adenosylmethionine (SAM) enzymes. karger.comuniprot.org The cleavage of 5'dAdo by MtnN produces adenine (B156593) and 5-deoxy-D-ribose. uniprot.orguniprot.orguniprot.org

This reaction is vital for detoxifying the cell from 5'dAdo, which can inhibit radical SAM enzymes. karger.comuniprot.org The resulting 5-deoxy-D-ribose can then be further metabolized. researchgate.netbiorxiv.org In some bacteria, such as certain pathogenic strains of E. coli, 5-deoxy-D-ribose can be utilized as a carbon source through a series of enzymatic reactions known as the dihydroxyacetone phosphate (DHAP) shunt. biorxiv.orgnih.gov This pathway converts 5-deoxy-D-ribose into the central metabolite DHAP and acetaldehyde. researchgate.netbiorxiv.org

The interaction of this compound with MtnN is not explicitly detailed in the provided search results, which primarily focus on the D-enantiomer produced from the breakdown of 5'dAdo. However, the enzymatic machinery for processing deoxy sugars is a key area of metabolic research.

Biological Activity and Therapeutic Potential

This compound and its derivatives have garnered interest for their potential therapeutic applications, particularly in the fields of oncology and antiviral research. cymitquimica.com

Research into Antiviral and Anticancer Agents

This compound is considered a building block for the synthesis of potential antiviral and anticancer agents. cymitquimica.commedchemexpress.com Its role in cellular metabolism makes it a molecule of interest for developing new therapeutic compounds. cymitquimica.com For example, L-ribose, a related sugar, is a precursor for the synthesis of L-nucleoside derivatives that have shown antiviral activity. nih.govresearchgate.net The synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key intermediate for anticancer drugs, highlights the importance of deoxyribose scaffolds in medicinal chemistry. researchgate.net

Tumor Growth Inhibition and Apoptosis Induction in Cancer Cells

Research has indicated that derivatives of this compound may possess anticancer properties, including the ability to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. benchchem.com A derivative, this compound phenylhydrazone, has been shown to induce apoptosis in cancer cells by interacting with specific regulatory proteins involved in apoptotic pathways. benchchem.com

Furthermore, the stereoisomer 2-deoxy-L-ribose has been studied for its ability to inhibit the functions of its D-enantiomer, 2-deoxy-D-ribose, which is produced by the enzyme thymidine (B127349) phosphorylase (TP) and is implicated in promoting tumor growth and angiogenesis. aacrjournals.orgnih.gov By inhibiting the effects of the D-enantiomer, 2-deoxy-L-ribose has been shown to suppress tumor growth and enhance apoptosis in cancer cells that overexpress TP. aacrjournals.orgnih.govresearchgate.net

Anti-inflammatory and Antioxidant Pathways

Studies have suggested that this compound may have roles in anti-inflammatory and antioxidant pathways. benchchem.com The parent sugar is noted to occur naturally in some bacteria and plants and is associated with these protective mechanisms. benchchem.com While detailed mechanistic studies on this compound itself are limited in the provided results, the broader class of natural compounds it belongs to is known for such activities. bioline.org.brresearchgate.netplos.org For instance, a derivative, this compound phenylhydrazone, has been investigated for its anti-inflammatory properties, which could offer therapeutic benefits in conditions marked by chronic inflammation. benchchem.com

Angiogenic Properties

Currently, there is a lack of available scientific literature and research findings specifically investigating the angiogenic properties of this compound. While studies have been conducted on the angiogenic and anti-angiogenic effects of other deoxy sugars, such as the D and L isomers of 2-deoxyribose, similar research focused on this compound has not been reported in the accessible scientific literature. aacrjournals.orgnih.govdoi.orgcannenta.com Therefore, its role, whether as a promoter or inhibitor of angiogenesis—the formation of new blood vessels—remains uncharacterized.

Toxicity and Detoxification Pathways of 5-Deoxy-D-Ribose in Organisms

5-Deoxy-D-ribose (5-dR) is recognized as a harmful byproduct generated from the activity of radical S-adenosylmethionine (SAM) enzymes, which are ubiquitous across all domains of life. bocsci.comnih.gov The accumulation of 5-deoxy-D-ribose can be toxic to organisms. For instance, in certain bacteria, the deletion of genes involved in its processing has been shown to worsen this toxicity. bocsci.com

Organisms, particularly bacteria, have evolved specific salvage pathways to mitigate the harmful effects of 5-deoxy-D-ribose. bocsci.comnih.gov One of the primary mechanisms for its detoxification is a salvage pathway that involves a sequence of enzymatic reactions: phosphorylation, isomerization, and aldol (B89426) cleavage. bocsci.comrhea-db.org This process converts the toxic 5-deoxy-D-ribose into harmless metabolites that can be integrated into central metabolism. rhea-db.orgnih.gov

In several bacterial species, including Bacillus thuringiensis and certain pathogenic strains of Escherichia coli, this detoxification pathway is well-defined. bocsci.comrhea-db.orgresearchgate.net It is often referred to as the dihydroxyacetone phosphate (DHAP) shunt. nih.govnih.govresearchgate.net The pathway not only serves as a detoxification mechanism but can also allow the organism to utilize the salvaged carbon for energy and growth under specific conditions. nih.govresearchgate.net

The key steps in the detoxification of 5-deoxy-D-ribose are detailed below:

Phosphorylation: The process begins with the phosphorylation of 5-deoxy-D-ribose by a specific kinase, such as 5-deoxyribose kinase (DrdK), using ATP. This reaction yields 5-deoxy-D-ribose 1-phosphate. rhea-db.orguniprot.org

Isomerization: The resulting 5-deoxy-D-ribose 1-phosphate is then isomerized to 5-deoxyribulose 1-phosphate by an isomerase (DrdI). rhea-db.org

Aldol Cleavage: Finally, a sugar phosphate aldolase (B8822740) (DrdA) cleaves 5-deoxyribulose 1-phosphate into two non-toxic, metabolically useful molecules: dihydroxyacetone phosphate (DHAP) and acetaldehyde. bocsci.comrhea-db.org DHAP can then enter central metabolic pathways like glycolysis. hmdb.ca

This entire pathway is often encoded by a three-gene cluster found in many bacterial genomes. bocsci.comrhea-db.org

Table 1: Enzymes in the Bacterial Detoxification Pathway of 5-Deoxy-D-Ribose

| Enzyme Name | Abbreviation | Function | Reference |

| 5-Deoxyribose Kinase | DrdK | Catalyzes the phosphorylation of 5-deoxy-D-ribose to 5-deoxy-D-ribose 1-phosphate. | uniprot.org |

| 5-Deoxyribose 1-Phosphate Isomerase | DrdI | Converts 5-deoxy-D-ribose 1-phosphate into 5-deoxyribulose 1-phosphate. | rhea-db.org |

| 5-Deoxyribulose 1-Phosphate Aldolase | DrdA | Cleaves 5-deoxyribulose 1-phosphate into dihydroxyacetone phosphate and acetaldehyde. | bocsci.comrhea-db.org |

Applications and Future Directions in 5 Deoxy L Ribose Research

Development of Biostable Research Tools and Oligonucleotide Therapeutics

A central challenge in the development of oligonucleotide (ON) therapeutics is their susceptibility to degradation by cellular nucleases, which are stereospecific for natural D-nucleic acids. rsc.org Chemically modified nucleotides are therefore crucial for creating biostable therapeutic agents. rsc.org L-oligonucleotides, which are synthetic mirror-image enantiomers of native D-nucleic acids, are built using L-(deoxy)ribose sugar units. rsc.org

These L-oligonucleotides, including those synthesized from 5-deoxy-L-ribose to form L-DNA, share the physical and chemical properties of their natural counterparts but possess an inverted stereochemistry. rsc.org This inversion makes them "orthogonal" to the biological environment; they are highly resistant to degradation by the body's enzymes. rsc.org This superior biostability is a significant advantage, leading to a longer half-life in tissues and prolonged therapeutic effects. nih.gov This resistance allows for the development of potent aptamer-based therapeutics, known as Spiegelmers (from the German word for mirror), which can bind to targets with high affinity and specificity without being rapidly cleared from the body. rsc.org

Molecular Imaging and Diagnostic Biosensors

The stability of L-oligonucleotides also makes them ideal candidates for use in molecular imaging and as diagnostic biosensors. rsc.orgapm.ac.cn Biosensors often rely on the specific binding of a probe to a target biomarker. apm.ac.cn Aptamers made from L-oligonucleotides can be designed to bind to specific disease markers, such as proteins or other molecules, with high precision. rsc.org

When these L-aptamers are conjugated with a signaling molecule, such as a fluorescent probe or a radioisotope, they can be used to detect and quantify biomarkers in living systems (in vivo). apm.ac.cn For instance, an enzymatic method for synthesizing 5-deoxy-5-[¹⁸F]fluoro-D-ribose has been developed for use in Positron Emission Tomography (PET) imaging, demonstrating the potential of deoxyribose sugars in this field. nih.gov Applying similar labeling techniques to biostable L-form aptamers could lead to highly sensitive and specific diagnostic tools that can visualize the spatial distribution of disease biomarkers non-invasively, aiding in more precise diagnoses and real-time monitoring of treatment responses. rsc.orgapm.ac.cn The chiral recognition of D/L-ribose has been demonstrated using methods like colorimetry, further highlighting the potential for developing sensors that can distinguish between stereoisomers. mdpi.com

| Derivative / Application Area | Principle of Use | Potential Impact |

|---|---|---|

| L-Oligonucleotide Therapeutics (Spiegelmers) | Incorporation of this compound creates a mirror-image DNA backbone that is resistant to degradation by natural D-specific nucleases. rsc.org | Development of drugs with enhanced stability, longer half-life, and sustained therapeutic action. nih.gov |

| Aptamer-Based Biosensors | L-aptamers bind to specific molecular targets but are not broken down by enzymes, leading to more robust and reliable sensor performance. rsc.org | Creation of highly specific and durable diagnostic tests for detecting disease biomarkers. |

| Molecular Imaging Probes | L-oligonucleotides tagged with radioisotopes (e.g., for PET scans) or fluorescent dyes can visualize disease processes in vivo without rapid degradation. rsc.orgapm.ac.cnnih.gov | More accurate and real-time monitoring of diseases and treatment efficacy through non-invasive imaging. |

Genetic Engineering for Enhanced Production or Metabolism

While this compound holds significant promise, its rarity and complex chemical synthesis present challenges for widespread use. Biotechnological production using genetically engineered microorganisms offers a more sustainable and environmentally friendly alternative. nih.gov Research into the biotechnological production of the related rare sugar L-ribose has explored strategies like microbial biotransformation and biocatalysis by engineered bacteria. nih.gov

Similar approaches can be applied to this compound. This involves identifying genes that code for enzymes capable of synthesizing or modifying deoxysugars and assembling them into an artificial biosynthetic pathway within a host organism like E. coli. researchgate.net For example, researchers have identified novel oxidative pathways for the catabolism of 2-deoxy-D-ribose (B167953) in bacteria using genome-wide mutant fitness assays. nih.gov These studies provide a blueprint for discovering and characterizing the genes and enzymes involved in deoxysugar metabolism. nih.gov By harnessing such enzymes, it may be possible to engineer microorganisms to produce this compound from inexpensive starting materials, thereby increasing its availability for research and therapeutic development. nih.govnih.gov

Future Research Avenues and Unexplored Biological Roles

The full biological significance and potential applications of this compound remain largely unexplored. Current research opens several exciting avenues for future investigation.

One key area is the investigation of its natural occurrence and metabolic roles. Recent studies on the cyanobacterium S. elongatus revealed that 5-deoxyribose (the D-form) is produced as a byproduct of 5-deoxyadenosine metabolism and can be converted into an unusual and bioactive compound, 7-deoxysedoheptulose. karger.com This suggests that deoxysugars may participate in complex metabolic and signaling pathways. Future research could explore whether this compound has analogous roles in other organisms or if it possesses unique, undiscovered bioactivities. The observation that cells actively import and export 5-deoxyribose points to a tightly regulated process, hinting at a biological significance beyond being a simple metabolic waste product. karger.com

Further development of L-oligonucleotide-based technologies remains a primary goal. This includes expanding the range of therapeutic targets for Spiegelmers and refining the design of L-aptamer biosensors for improved sensitivity and multiplexing capabilities. rsc.org Additionally, exploring the use of this compound as a building block for other novel biomaterials or as a chiral precursor in complex organic synthesis represents another promising direction.

| Research Area | Objective | Key Methodologies |

|---|---|---|

| Biocatalytic Production | To develop efficient, scalable, and cost-effective methods for synthesizing this compound. | Genetic engineering of microorganisms, discovery and characterization of novel enzymes, and construction of artificial metabolic pathways. nih.govnih.gov |

| Metabolic Pathway Analysis | To understand the natural production, degradation, and potential signaling roles of this compound in various organisms. | Genome-wide mutant fitness assays, metabolomics, isotope tracing, and functional genomics. nih.govkarger.com |

| Novel Bioactivity Screening | To discover new biological or therapeutic effects of this compound and its derivatives. | High-throughput screening assays, cell-based studies, and investigation of its role in inter-species competition or signaling. karger.com |

| Advanced Therapeutic and Diagnostic Platforms | To improve the clinical translation and efficacy of L-oligonucleotide-based technologies. | Development of novel drug delivery systems, advanced molecular imaging techniques (e.g., PET, SERS), and next-generation biosensors. rsc.orgapm.ac.cnmdpi.com |

Q & A

Q. What established methods are used for synthesizing 5-deoxy-L-ribose, and how are they validated?

The primary synthesis methods include enzymatic reduction of ribose using specific reductases and chemical synthesis via glycosidic bond formation between L-arabinose and D-ribose . Enzymatic methods often rely on molybdenum cofactors for oxidation steps (e.g., L-arabinonate to L-xylulose conversion), while chemical routes may involve protecting-group strategies to achieve regioselectivity. Validation typically employs NMR spectroscopy (for structural confirmation), HPLC (purity >98%), and mass spectrometry (molecular weight verification). Yield optimization requires iterative adjustment of reaction conditions, such as pH and temperature .

Q. Which analytical techniques are standard for characterizing this compound in biological samples?

Common techniques include:

- High-performance liquid chromatography (HPLC) : Separates and quantifies this compound from complex matrices.

- Capillary electrophoresis (CE) : Useful for detecting charged derivatives.

- Gas chromatography-mass spectrometry (GC-MS) : Provides high sensitivity for trace analysis .

- Nuclear magnetic resonance (NMR) : Confirms stereochemistry (e.g., distinguishing (−) and (+) forms) via coupling constants and NOE effects .

Q. What biological roles of this compound are supported by current evidence?

Studies report antioxidant , anti-inflammatory , and bacterial growth-promoting properties. For example, it modulates redox pathways in microbial systems and acts as a substrate for nucleotide analog synthesis . However, its absence in humans suggests potential exogenous applications, such as in probiotic research .

Q. How is this compound detected and quantified in pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high specificity in biological fluids. Calibration curves using deuterated internal standards (e.g., D-ribose-d7) improve accuracy. Sample preparation often involves protein precipitation and solid-phase extraction .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the biological activity of this compound across studies?

Contradictions (e.g., antioxidant efficacy vs. null results) may arise from differences in model systems (in vitro vs. in vivo), dosage regimes , or stereochemical purity . To address this:

Q. What experimental strategies improve stereoselectivity in the chemical synthesis of this compound?

Challenges include achieving the dominant (−)-form. Strategies:

- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) to control stereochemistry during glycosidic bond formation.

- Protecting-group strategies : Temporarily block reactive hydroxyl groups to direct regioselectivity.

- Dynamic kinetic resolution : Combine enzymatic and chemical steps to enhance enantiomeric excess .

Q. How can this compound be optimized as a precursor for nucleotide analogs with enhanced stability?

Modifications include:

Q. What methodologies address low yields in enzymatic synthesis of this compound?

Low yields (e.g., <40%) often stem from cofactor limitations or enzyme instability. Solutions:

- Cofactor recycling systems : Use NADH-regenerating enzymes (e.g., glucose dehydrogenase).

- Immobilized enzymes : Enhance stability via encapsulation in silica gels or covalent binding to resins.

- Directed evolution : Engineer oxidoreductases for higher substrate affinity .

Tables

Q. Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Enzymatic Reduction | 30–50 | High stereoselectivity | Requires costly cofactors |

| Chemical Synthesis | 20–35 | Scalable for bulk production | Low enantiomeric excess |

| Hybrid (Enzyme + Chem) | 45–60 | Balances cost and selectivity | Complex optimization required |

Q. Table 2: Analytical Techniques for this compound Characterization

| Technique | Application | Sensitivity (ng/mL) | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | 50 | |

| LC-MS/MS | Pharmacokinetic profiling | 1 | |

| ¹³C-NMR | Stereochemical confirmation | N/A |

Notes on Evidence Contradictions

- Natural Occurrence : initially states this compound is found in humans but later contradicts this. Researchers should verify claims via metabolomic profiling in human cell lines .

- D vs. L Forms : discusses D-ribose derivatives, highlighting the need to specify stereochemistry in experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.